2-methyl-3-nitro-N,N-dipropylbenzamide
Description
2-Methyl-3-nitro-N,N-dipropylbenzamide (CAS: 91374-22-0) is a benzamide derivative with the molecular formula C₁₅H₂₂N₂O₃ and a molecular weight of 278.35 g/mol. Structurally, it features a nitro group (-NO₂) at the 3-position, a methyl group (-CH₃) at the 2-position, and two propyl chains attached to the amide nitrogen. This compound is primarily utilized as a fine organic intermediate in synthetic chemistry, particularly in reactions requiring nitro-functionalized aromatic systems . Key physical properties include a melting point of 49–50°C and a boiling point of 130°C at 0.1 Torr .
Properties
IUPAC Name |
2-methyl-3-nitro-N,N-dipropylbenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O3/c1-4-9-15(10-5-2)14(17)12-7-6-8-13(11(12)3)16(18)19/h6-8H,4-5,9-10H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFHGPMXOQNXDOS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CCC)C(=O)C1=C(C(=CC=C1)[N+](=O)[O-])C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-methyl-3-nitro-N,N-dipropylbenzamide typically involves the nitration of 2-methyl-N,N-dipropylbenzamide. The nitration reaction is carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to introduce the nitro group at the third position of the benzamide ring . Industrial production methods may involve optimizing reaction conditions to maximize yield and purity, including the use of catalysts and advanced purification techniques.
Chemical Reactions Analysis
2-methyl-3-nitro-N,N-dipropylbenzamide undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reducing agents like tin(II) chloride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro group can be replaced by other nucleophiles under appropriate conditions.
Oxidation: Although less common, the methyl group can be oxidized to a carboxylic acid under strong oxidative conditions.
Common reagents used in these reactions include hydrogen gas, palladium catalysts, tin(II) chloride, and various nucleophiles. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-methyl-3-nitro-N,N-dipropylbenzamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving the interaction of nitroaromatic compounds with biological systems.
Medicine: Research may explore its potential as a precursor for pharmaceuticals or as a model compound for studying drug metabolism.
Mechanism of Action
The mechanism of action of 2-methyl-3-nitro-N,N-dipropylbenzamide involves its interaction with molecular targets through its functional groups. The nitro group can participate in redox reactions, while the amide group can form hydrogen bonds with biological molecules. These interactions can affect various biochemical pathways, depending on the specific context of its use.
Comparison with Similar Compounds
Structural and Functional Group Variations
The table below summarizes critical differences between 2-methyl-3-nitro-N,N-dipropylbenzamide and structurally related benzamides:
Key Comparative Insights
Electronic Effects :
- The nitro group in this compound is strongly electron-withdrawing, enhancing electrophilic substitution reactivity compared to electron-donating groups (e.g., -OCH₃ in 4-methoxy derivatives) .
- Chloro and fluoro substituents offer moderate electron withdrawal but lack the strong resonance effects of nitro groups, influencing their biological activity (e.g., TRPA1 agonism in 4-chloro derivatives) .
Methoxy and methyl groups improve solubility in non-polar solvents, whereas nitro derivatives may require polar aprotic solvents for reactions .
Biological Activity :
- 4-Chloro-N,N-dipropylbenzamide (NSC 6038) demonstrates anti-inflammatory and antioxidant activity , highlighting the role of halogen substituents in modulating biological pathways .
- The nitro group in the target compound may confer oxidizing properties , making it suitable for applications in catalytic or redox-active systems .
Safety Profiles: Benzamide derivatives generally exhibit skin/eye irritation (GHS Category 2) and respiratory hazards (e.g., H335 for 4-amino-N,N-dipropylbenzamide) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
